

Application Notes and Protocols: Azido-mono-amide-DOTA in Copper-Free Click Chemistry

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Compound of Interest

Compound Name: Azido-mono-amide-DOTA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-mono-amide-DOTA is a key bifunctional chelator used in the development of targeted radiopharmaceuticals and bioconjugates. Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, essential for chelating radiometals, and an azide group, which enables covalent attachment to biomolecules via copper-free click chemistry. This approach, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a significant advantage over traditional copper-catalyzed methods by eliminating the cytotoxic copper catalyst, making it ideal for use with sensitive biological systems.^{[1][2][3][4]}

These application notes provide detailed protocols for the use of **Azido-mono-amide-DOTA** in copper-free click chemistry for the labeling of biomolecules, such as peptides and antibodies, for imaging and therapeutic applications.

Key Applications

- **Radiolabeling of Peptides and Antibodies:** **Azido-mono-amide-DOTA** is widely used to introduce a chelating agent to peptides and antibodies for subsequent radiolabeling with diagnostic or therapeutic radionuclides like Gallium-68 (^{68}Ga), Lutetium-177 (^{177}Lu), or Actinium-225 (^{225}Ac).^{[5][6][7]}

- Targeted Drug Delivery: The specific and bioorthogonal nature of copper-free click chemistry allows for the precise conjugation of drug molecules to targeting vectors functionalized with **Azido-mono-amide-DOTA**.[\[4\]](#)
- Multimodal Imaging Agents: This chelator can be incorporated into systems that also feature other imaging modalities, such as fluorescent dyes, creating dual-labeled probes for comprehensive biological studies.[\[8\]](#)[\[9\]](#)

Chemical Properties

Property	Value	Reference
Chemical Name	1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(azidopropyl ethylacetamide)	--INVALID-LINK-- [10]
Molecular Formula	C ₁₉ H ₃₄ N ₈ O ₇	--INVALID-LINK-- [10]
Molecular Weight	498.52 g/mol	--INVALID-LINK-- [10]
Protected Form	Azido-mono-amide-DOTA-tris(t-Bu ester)	--INVALID-LINK-- [11]
Molecular Formula (Protected)	C ₃₁ H ₅₈ N ₈ O ₇	--INVALID-LINK-- [11]
Molecular Weight (Protected)	654.84 g/mol	--INVALID-LINK-- [11]

Experimental Protocols

Protocol 1: Conjugation of Azido-mono-amide-DOTA to a Cyclooctyne-Modified Peptide

This protocol describes the conjugation of **Azido-mono-amide-DOTA** to a peptide that has been pre-functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

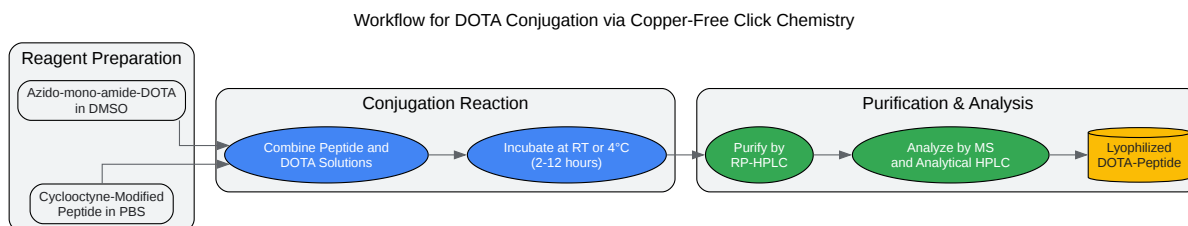
Materials:

- **Azido-mono-amide-DOTA**

- Cyclooctyne-modified peptide (e.g., DBCO-peptide)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- HPLC system for purification and analysis

Procedure:

- Dissolve Reagents:
 - Dissolve the cyclooctyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.
 - Dissolve **Azido-mono-amide-DOTA** in DMSO to create a 10-20 mM stock solution.
- Reaction Setup:
 - In a microcentrifuge tube, combine the cyclooctyne-modified peptide solution with a 1.5 to 5-fold molar excess of the **Azido-mono-amide-DOTA** stock solution.
 - The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the peptide.
- Incubation:
 - Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by HPLC.
- Purification:
 - Purify the DOTA-peptide conjugate by preparative reverse-phase HPLC.
 - Lyophilize the pure fractions to obtain the final product.
- Characterization:
 - Confirm the identity and purity of the DOTA-peptide conjugate by mass spectrometry and analytical HPLC.



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Caption: Workflow for DOTA Conjugation.

Protocol 2: Radiolabeling of DOTA-Peptide Conjugate with Gallium-68

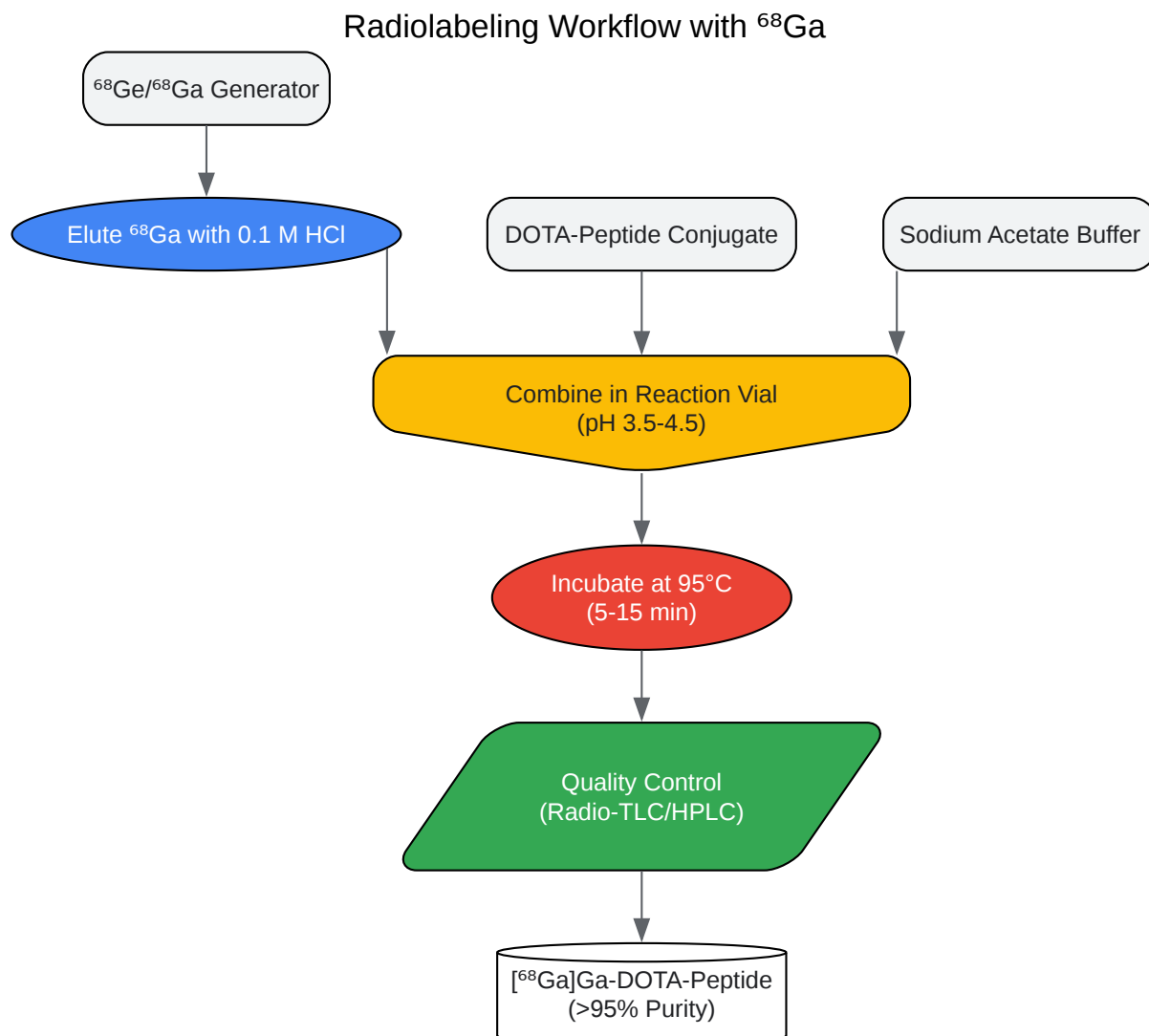
This protocol outlines the radiolabeling of the purified DOTA-peptide conjugate with ^{68}Ga .

Materials:

- DOTA-peptide conjugate
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M HCl for elution
- Sodium acetate buffer (1 M, pH 4.5)
- Metal-free water and vials
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Generator Elution:
 - Elute the ^{68}Ga from the $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 0.1 M HCl according to the manufacturer's instructions.
- Reaction Setup:
 - In a metal-free microcentrifuge tube, add 10-50 μg of the DOTA-peptide conjugate dissolved in metal-free water.
 - Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.
 - Add the ^{68}Ga eluate (typically 100-500 MBq) to the reaction vial.
- Incubation:
 - Incubate the reaction mixture at 95°C for 5-15 minutes.
- Quality Control:
 - Determine the radiochemical purity of the [^{68}Ga]Ga-DOTA-peptide by radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.
- Purification (if necessary):
 - If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.



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Caption: ^{68}Ga Radiolabeling Workflow.

Quantitative Data Summary

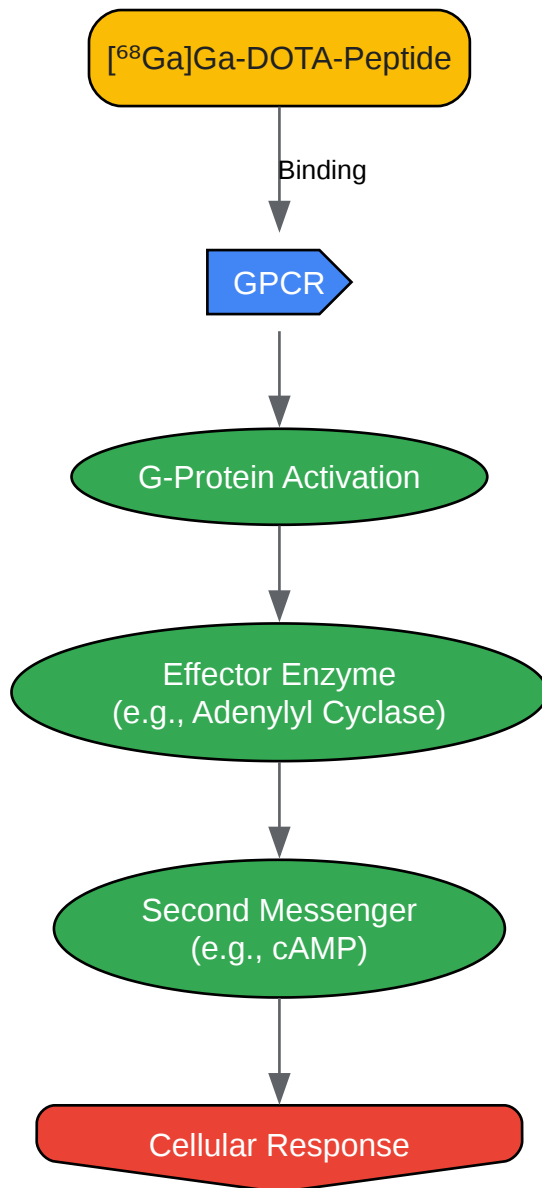
The following table summarizes typical reaction parameters and outcomes for the conjugation and radiolabeling processes.

Parameter	Typical Value	Notes
Conjugation Reaction Time	2 - 12 hours	Dependent on the reactivity of the cyclooctyne and concentration.
Conjugation Temperature	4 - 25 °C	Milder conditions are preferred for sensitive biomolecules.
Molar Excess of DOTA	1.5 - 5 fold	A slight excess ensures complete reaction of the peptide.
Conjugation Yield	> 85%	Typically high for SPAAC reactions.
Radiolabeling Time	5 - 15 minutes	For ⁶⁸ Ga at elevated temperatures.
Radiolabeling Temperature	95 °C	For ⁶⁸ Ga. Other radionuclides may require different temperatures. [12]
Radiochemical Purity	> 95%	Generally achieved without the need for post-labeling purification.
Specific Activity	> 1 GBq/nmol	For ⁶⁸ Ga, dependent on the amount of peptide and radioactivity used. [12]

Signaling Pathway Visualization

While **Azido-mono-amide-DOTA** is a tool for creating probes and does not directly participate in signaling pathways, the resulting radiolabeled bioconjugates are designed to target specific pathways. For example, a radiolabeled peptide targeting a G-protein coupled receptor (GPCR) would initiate a downstream signaling cascade upon binding.

Targeted Radiopharmaceutical Action at a GPCR

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Caption: GPCR Signaling Pathway.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Conjugation Yield	Inactive reagents, incorrect stoichiometry, low pH.	Check the quality of reagents. Increase the molar excess of Azido-mono-amide-DOTA. Ensure reaction pH is ~7.4.
Low Radiochemical Purity	Presence of competing metal ions, incorrect pH.	Use metal-free water and vials. Ensure the pH of the reaction is optimal for the specific radionuclide.
Multiple Products in Mass Spec	Oxidation of the peptide, side reactions.	Degas solutions and perform the reaction under an inert atmosphere (e.g., argon). Optimize reaction time.
Poor Specific Activity	Low amount of radioactivity, high peptide mass.	Increase the amount of radionuclide used. Reduce the amount of DOTA-peptide conjugate.

Conclusion

Azido-mono-amide-DOTA is a versatile and efficient tool for the development of bioconjugates for research and clinical applications. The use of copper-free click chemistry provides a robust and biocompatible method for attaching this chelator to a wide range of biomolecules. The protocols and data presented here serve as a guide for researchers to successfully implement this technology in their own work.

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